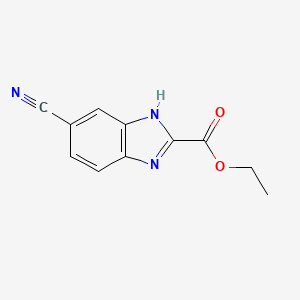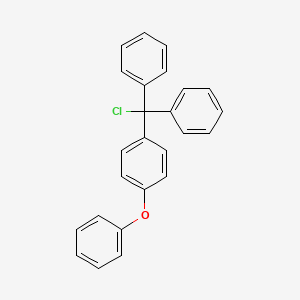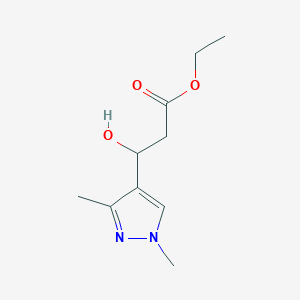
Ethyl 1-(tert-butoxycarbonylamino)-3-oxo-cyclopentanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(tert-butoxycarbonylamino)-3-oxo-cyclopentanecarboxylate typically involves a multi-step process. One common method starts with the reaction of commercially available cyclopentanone with ethyl chloroformate in the presence of a base to form the corresponding ethyl ester. The amino group is then protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for the continuous flow of reactants and products, leading to improved reaction control and higher yields.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 1-(tert-butoxycarbonylamino)-3-oxo-cyclopentanecarboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Acidic conditions, such as treatment with trifluoroacetic acid (TFA), are used to remove the Boc protecting group.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of free amine derivatives.
Applications De Recherche Scientifique
Ethyl 1-(tert-butoxycarbonylamino)-3-oxo-cyclopentanecarboxylate has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mécanisme D'action
The mechanism of action of Ethyl 1-(tert-butoxycarbonylamino)-3-oxo-cyclopentanecarboxylate involves its ability to act as a protecting group for amines. The Boc group is stable under basic conditions but can be selectively removed under acidic conditions, allowing for the controlled release of the free amine. This property is exploited in multi-step organic synthesis to protect and deprotect amine functionalities as needed .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 2-(tert-butoxycarbonylamino)-3-oxo-cyclopentanecarboxylate
- Ethyl 1-(tert-butoxycarbonylamino)-3-oxo-cyclohexanecarboxylate
- Ethyl 1-(tert-butoxycarbonylamino)-3-oxo-cycloheptanecarboxylate
Uniqueness
Ethyl 1-(tert-butoxycarbonylamino)-3-oxo-cyclopentanecarboxylate is unique due to its specific ring size and the presence of the Boc protecting group. This combination provides distinct reactivity and stability characteristics, making it a valuable intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C13H21NO5 |
|---|---|
Poids moléculaire |
271.31 g/mol |
Nom IUPAC |
ethyl 1-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxocyclopentane-1-carboxylate |
InChI |
InChI=1S/C13H21NO5/c1-5-18-10(16)13(7-6-9(15)8-13)14-11(17)19-12(2,3)4/h5-8H2,1-4H3,(H,14,17) |
Clé InChI |
BUWIARJERIXJTL-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1(CCC(=O)C1)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Methoxy-4-oxaspiro[2.5]octan-7-ol](/img/structure/B13680464.png)



![2-(2,4-Difluorophenyl)-8-fluoroimidazo[1,2-a]pyridine](/img/structure/B13680482.png)
![5-Methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13680490.png)

![6-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13680499.png)

![Methyl 7-Chloro-2,4-dimethyl-2-(4-oxocyclohexyl)benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B13680505.png)
![6-Chloro-1H-pyrazolo[3,4-b]pyridine-4-carbonitrile](/img/structure/B13680506.png)

